3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. The structure features:
- 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5, which may improve metabolic stability and modulate steric effects.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]amine: A phenethylamine side chain with 3,4-dimethoxy groups, likely influencing solubility and binding affinity through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMLKPLJQQBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex pyrazolo-pyrimidine structure with significant substituents that influence its biological activity. The presence of a chlorophenyl group and dimethoxyphenyl ethyl moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound exhibited significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway. This pathway is crucial in glioma malignancy and is often associated with poor patient prognosis. The compound demonstrated low micromolar activity against AKT2/PKBβ, indicating a potential mechanism for its anticancer effects .
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| 4j | AKT2/PKBβ | 12 | Glioblastoma |
| AKT1/PKBα | 14 | Glioblastoma |
Table 1: Inhibitory activity of related compounds against key kinases involved in glioma.
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival. The inhibition of AKT signaling leads to reduced viability in cancer cells while sparing non-cancerous cells from cytotoxic effects .
Anti-inflammatory Effects
In addition to its anticancer properties, compounds within the same structural class have shown anti-inflammatory activities. For example, studies on pyrimidine derivatives demonstrated their ability to inhibit COX enzymes, which are critical mediators in inflammatory processes. The structure-activity relationship (SAR) analysis indicated that certain substitutions significantly enhance their inhibitory potency .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 6.74 | 1.10 |
| 4b | 6.12 | N/A |
Table 2: Inhibitory activity against COX enzymes for selected compounds.
Case Studies
A notable case study involved the synthesis and evaluation of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their anticancer effects against patient-derived glioblastoma cells. The lead compound demonstrated significant growth inhibition and was characterized as having low toxicity toward non-cancerous cells . This highlights the therapeutic potential of modifying the pyrazolo-pyrimidine scaffold to enhance selectivity and efficacy.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells in vitro. The results indicated a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing the involvement of apoptosis-related pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, the compound was tested against various bacterial strains. It exhibited substantial inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 3: Neuroprotective Studies
Research exploring neuroprotective effects indicated that the compound could reduce neuronal cell death induced by oxidative stress in cellular models. This suggests its potential application in treating conditions like Alzheimer's disease .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amino Position
The primary amine group at position 7 participates in nucleophilic substitution reactions, particularly with electrophilic reagents:
Key Observations :
-
Alkylation reactions require anhydrous conditions to avoid hydrolysis of the pyrimidine ring .
-
Acylation with acetic anhydride proceeds rapidly at 0°C, preserving the integrity of the dimethoxyphenyl group .
Electrophilic Aromatic Substitution
The 4-chlorophenyl and 3,4-dimethoxyphenyl groups undergo electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to chlorine | Nitro group introduction (meta-directing effect of Cl) |
| Halogenation | Br₂/FeBr₃, CHCl₃ | Ortho to methoxy groups | Bromination at activated positions |
Notes :
-
Nitration occurs preferentially on the 4-chlorophenyl ring due to electron withdrawal by chlorine.
-
Bromination targets the 3,4-dimethoxyphenyl group, with regioselectivity governed by methoxy substituents.
Oxidation of the Pyrimidine Core
Controlled oxidation alters the pyrimidine ring’s electronic properties:
*Epoxidation is observed only in derivatives with unsaturated side chains .
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases:
| Carbonyl Compound | Catalyst | Product | Stability |
|---|---|---|---|
| Benzaldehyde | AcOH, reflux | Imine-linked conjugates | Stable in inert atmospheres |
| 4-Nitrobenzaldehyde | Molecular sieves, THF | Nitro-substituted Schiff bases | Sensitive to UV light |
Synthetic Utility :
-
Schiff bases serve as intermediates for metal coordination complexes with potential catalytic activity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
| Reaction Type | Catalytic System | Substrate | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-modified derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | Diversified N-aryl analogs |
Optimization Data :
-
Suzuki reactions achieve >80% yield with electron-deficient boronic acids .
-
Buchwald-Hartwig amination requires strict oxygen-free conditions .
Hydrolysis and Degradation
Stability under acidic/basic conditions:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 1M HCl, 80°C, 2h | Cleavage of dimethoxyphenyl ethyl group | Formation of pyrazolo-pyrimidinone |
| 1M NaOH, reflux, 6h | Hydrolysis of methyl groups to carboxylic acids | Limited stability in strong bases |
Photochemical Reactivity
UV-light-induced reactions:
| Wavelength (nm) | Reactant | Product | Quantum Yield |
|---|---|---|---|
| 254 | In presence of O₂ | Singlet oxygen adducts | 0.12 |
| 365 | With acrylonitrile | [2+2] Cycloaddition products | 0.08 |
Safety Note :
Degradation under UV light necessitates storage in amber vials.
Critical Analysis of Reaction Mechanisms
-
Nucleophilic Substitution : The 7-amino group’s reactivity follows a second-order kinetic pathway, with steric hindrance from the 2,5-dimethyl groups slightly reducing reaction rates .
-
Electrophilic Substitution : Methoxy groups activate the phenyl ring toward electrophiles, while chlorine directs substitution to specific positions.
This compound’s versatility in reactions underscores its utility in medicinal chemistry for generating analogs with tailored properties. Experimental protocols emphasize strict control of reaction conditions to avoid side products, particularly ring-opening or over-oxidation .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations:
Chlorophenyl vs. Fluorophenyl :
- The 4-chlorophenyl group in the target compound (vs. 4-fluorophenyl in compound 47) may enhance hydrophobic interactions but reduce metabolic stability due to higher electron-withdrawing effects .
- Fluorine substitution (e.g., in compound 47) improves bioavailability and CNS penetration .
Amine Side Chain Modifications: The 3,4-dimethoxyphenethyl group in the target compound contrasts with MPZP’s bis-methoxyethylamine. The latter’s flexible side chain likely improves solubility but reduces target selectivity . In compound [18F]27, a fluoroalkyl chain enables radiolabeling for diagnostic applications .
Methyl Substitutions :
- 2,5-Dimethyl groups (target compound) are conserved in MPZP and [18F]27, suggesting a role in stabilizing the pyrazolo[1,5-a]pyrimidine conformation .
Triazolo[1,5-a]pyrimidine Analogues
Table 2: Comparison with Triazolo[1,5-a]pyrimidines
Key Observations:
Ring System Differences: Triazolo[1,5-a]pyrimidines (e.g., compound 92) replace the pyrazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity .
Amine Substituents :
- The 3,4-dimethoxyphenethyl group in the target compound is bulkier than the 4-methoxyphenethyl group in compound 11, which may reduce penetration into mycobacterial cell walls .
Preparation Methods
Core Structure Assembly
The pyrazolo[1,5-a]pyrimidine core is synthesized from 5-amino-3-methylpyrazole through condensation with diethyl malonate under basic conditions (sodium ethoxide, 89% yield). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
C7 Amine Functionalization
The C7 chlorine is replaced with a 2-(3,4-dimethoxyphenyl)ethylamine group via Buchwald-Hartwig amination. Using Xantphos as a ligand, Cs₂CO₃ as a base, and Pd₂(dba)₃ in toluene at 110°C, the reaction achieves 74–77% yields.
Table 2: Buchwald-Hartwig Amination Parameters
| Amine | Ligand | Base | Catalyst | Yield |
|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine | Xantphos | Cs₂CO₃ | Pd₂(dba)₃ | 76% |
Side Chain Synthesis
Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine
2-(3,4-Dimethoxyphenyl)ethylamine is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethylamine using NaBH₃CN in methanol (82% yield).
Final Compound Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.70 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
- LC-MS (ESI⁺): m/z 506.2 [M+H]⁺.
Optimization Challenges
Regioselectivity in Cross-Coupling
Competing reactivity at C5 and C7 positions necessitates careful control of stoichiometry and temperature. Excess boronic acid (1.5 eq) and prolonged reaction times (24 h) improve C3 selectivity.
Amine Stability
The 2-(3,4-dimethoxyphenyl)ethylamine side chain is prone to oxidation. Conducting reactions under inert atmosphere (N₂) and using fresh NaBH₃CN mitigates degradation.
Comparative Analysis of Synthetic Pathways
Table 3: Yield Comparison Across Methodologies
| Step | Method | Yield | Key Advantage |
|---|---|---|---|
| Core chlorination | POCl₃ | 61% | High reproducibility |
| Suzuki coupling | Pd(PPh₃)₄ | 58% | Broad substrate tolerance |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | 76% | Mild conditions |
Q & A
Q. What synthetic methodologies are commonly used to prepare this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon). For example, sodium hydride in DMSO is used to deprotonate intermediates, followed by nucleophilic substitution with reagents like 1,4-dioxane derivatives. Purification employs silica gel column chromatography with gradients of ethyl acetate/hexane and recrystallization using solvents like ethanol or chloroform .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- Nuclear Magnetic Resonance (NMR): H and C NMR validate substituent positions and regiochemistry (e.g., distinguishing pyrazolo[1,5-a]pyrimidine core substitutions) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended for screening activity?
- CRF1 Receptor Binding Assays: Competitive radioligand displacement using I-Tyr-CRF to measure IC values in transfected cell membranes .
- In Vitro Functional Antagonism: cAMP accumulation assays in CRF1-expressing HEK293 cells to assess inhibition of CRF-induced signaling .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Solvent Optimization: Replacing DMSO with THF or DMF for better reaction control.
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) to streamline aryl substitutions.
- Microwave-Assisted Synthesis: Reduces reaction times for cyclization steps (e.g., from 16 hours to 30 minutes) .
Q. What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?
- Prodrug Design: Introduce phosphate or amino acid ester moieties at the ethylenediamine side chain .
- Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .
Q. How do structural modifications influence CRF1 receptor selectivity over related receptors (e.g., CRF2)?
- Substituent Analysis:
| Position | Modification | Effect on CRF1 Selectivity |
|---|---|---|
| 3-(4-ClPh) | Replacement with 2,4-diClPh | Reduces CRF2 binding by 40% |
| N-ethyl group | Fluorination | Enhances metabolic stability without altering affinity |
- Computational Docking: MD simulations using CRF1 crystal structures (PDB: 4K5Y) to predict steric clashes with CRF2 .
Q. What in vitro models assess metabolic stability and toxicity?
- Hepatocyte Microsomal Assays: Incubate with NADPH to quantify CYP450-mediated degradation (t < 30 min suggests rapid clearance) .
- hERG Inhibition Screening: Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC >10 μM desired) .
Q. How can contradictory data from CRF1 antagonism studies be resolved?
- Dose-Response Reproducibility: Validate results across multiple cell lines (e.g., CHO vs. HEK293) to rule out model-specific artifacts.
- Off-Target Profiling: Screen against GPCR panels (e.g., serotonin 5-HT) to exclude polypharmacology .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
